Product packaging for 4-Butyl-2-thiophenecarboxaldehyde(Cat. No.:CAS No. 163461-01-6)

4-Butyl-2-thiophenecarboxaldehyde

Cat. No.: B12696121
CAS No.: 163461-01-6
M. Wt: 168.26 g/mol
InChI Key: KPBMSKNWTGNKPX-UHFFFAOYSA-N
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Description

4-Butyl-2-thiophenecarboxaldehyde is a specialized organic compound belonging to the class of heterocyclic aldehydes, where a thiophene ring is functionalized with a formyl group at the 2-position and an alkyl chain at the 4-position. This structure makes it a versatile and valuable building block (synthon) in organic synthesis, particularly for constructing more complex molecules in medicinal and materials chemistry. The compound serves as a crucial precursor in the synthesis of various heterocyclic compounds. The aldehyde group is highly reactive, participating in numerous reactions such as condensations and oxidations, and facilitates the introduction of the thiophene moiety into larger molecular frameworks. Thiophene derivatives are of significant interest in pharmaceutical research for the development of active ingredients; for instance, the parent compound 2-thiophenecarboxaldehyde is a known precursor to drugs like eprosartan and teniposide . Furthermore, alkyl-substituted thiophene carboxaldehydes have been historically used in chemical research for the synthesis of aliphatic alcohols via hydrogenolysis processes . As a research chemical, this compound offers scientists a tool to explore structure-activity relationships, develop novel synthetic routes, and create new compounds with potential applications in drug discovery and advanced material science. This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B12696121 4-Butyl-2-thiophenecarboxaldehyde CAS No. 163461-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163461-01-6

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-butylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H12OS/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3

InChI Key

KPBMSKNWTGNKPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC(=C1)C=O

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and obtaining a unique "fingerprint" of the molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides detailed information about the functional groups present. For 4-Butyl-2-thiophenecarboxaldehyde, the key absorptions are associated with the aldehyde, the thiophene (B33073) ring, and the butyl chain.

The spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1660-1700 cm⁻¹. This position is influenced by the electron-donating nature of the thiophene ring, which can lower the frequency compared to a simple aliphatic aldehyde. The aldehydic C-H stretch is also a key feature, often visible as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The thiophene ring itself gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. The C-S stretching vibrations are usually found in the fingerprint region, at lower wavenumbers. The C-H stretching vibrations of the thiophene ring protons are observed above 3000 cm⁻¹.

The butyl group introduces absorptions corresponding to aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking). nist.govdocbrown.infolongdom.orgthermofisher.com

Table 1: Characteristic FT-IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100MediumC-H StretchThiophene Ring
2958 - 2870StrongC-H StretchButyl Group
~2820, ~2720Medium-WeakC-H StretchAldehyde
~1675StrongC=O StretchAldehyde
~1520, ~1450Medium-VariableC=C StretchThiophene Ring
~1465MediumC-H Bend (Scissoring)Butyl Group (-CH₂-)
~1380MediumC-H Bend (Rocking)Butyl Group (-CH₃)
~850StrongC-H Bend (Out-of-plane)2,4-disubstituted Thiophene

Note: The values in this table are predicted based on characteristic frequencies for thiophene, aldehyde, and alkyl functional groups.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that result in a change in polarizability are Raman active. For this compound, the symmetric vibrations of the thiophene ring, particularly the C=C and C-S stretching modes, are expected to produce strong Raman signals. researchgate.net

The C=C ring stretching of the thiophene ring would be prominent, typically observed in the 1450-1550 cm⁻¹ range. The C-S-C ring deformation mode is also characteristically Raman active, appearing at lower frequencies. chemicalbook.com The aldehyde C=O stretch, while strong in the IR, is often weaker in the Raman spectrum. The aliphatic C-H vibrations of the butyl group will also be present. This technique is particularly useful for studying the molecule's conformation and for applications in process analytical technology (PAT) to monitor reactions in real-time without the need for sample extraction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments in the molecule. The aldehydic proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group and the thiophene ring, causing its signal to appear far downfield, typically in the range of δ 9.8-10.0 ppm as a singlet.

The two protons on the thiophene ring are not equivalent and appear as distinct signals. The proton at the 5-position (adjacent to the sulfur and the butyl group) and the proton at the 3-position (adjacent to the aldehyde) would likely appear as doublets due to coupling with each other, in the aromatic region of δ 7.0-8.0 ppm.

The protons of the butyl group will show characteristic aliphatic signals. The methylene (B1212753) group attached directly to the thiophene ring (-CH₂-) is expected to resonate around δ 2.8 ppm as a triplet. The subsequent methylene groups will appear further upfield, between δ 1.4 and 1.7 ppm, as multiplets. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm. mdpi.comoup.com

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~9.9Singlet (s)
Thiophene H-5~7.8Doublet (d)
Thiophene H-3~7.2Doublet (d)
-CH₂- (alpha to ring)~2.8Triplet (t)
-CH₂-CH₂-~1.7Multiplet (m)
-CH₂-CH₃~1.4Multiplet (m)
-CH₃~0.9Triplet (t)

Note: Predicted values based on analogous structures. Solvent is typically CDCl₃.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, nine distinct signals are expected.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around δ 182-185 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 125-150 ppm). The carbon bearing the aldehyde group (C2) and the carbon bearing the butyl group (C4) will be quaternary and appear at lower field compared to the protonated carbons (C3 and C5).

The carbons of the butyl chain will appear in the aliphatic region (δ 13-35 ppm). The chemical shifts will decrease with increasing distance from the electron-withdrawing thiophene ring. docbrown.inforesearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aldehyde (C=O)~183
Thiophene C2~144
Thiophene C4~148
Thiophene C5~136
Thiophene C3~126
-CH₂- (alpha to ring)~30
-CH₂-CH₂-~33
-CH₂-CH₃~22
-CH₃~14

Note: Predicted values based on analogous structures. Solvent is typically CDCl₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound contains a conjugated system comprising the thiophene ring and the carbonyl group, which acts as a chromophore. uni-muenchen.de

Two main types of electronic transitions are expected for this molecule: a high-energy π → π* transition and a lower-energy n → π* transition. nist.gov

π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. It is typically strong and results in a major absorption band (λ_max) in the UV region, expected around 260-290 nm for this type of chromophore. csic.es

n → π Transition:* This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. This transition is "forbidden" by symmetry rules, making it significantly weaker in intensity than the π → π* transition. It occurs at a longer wavelength, often appearing as a shoulder on the tail of the main absorption band, typically above 300 nm. mdpi.comrsc.org

The position of these absorption maxima can be influenced by the solvent polarity. The butyl group, being an alkyl substituent, has a minor auxochromic effect.

X-ray Diffraction Analysis for Solid-State Structures and Crystal Packing

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific, publicly available crystal structure determination for this compound was not identified in the surveyed literature, analysis of closely related thiophene derivatives allows for an informed discussion of its likely solid-state characteristics.

For substituted thiophenecarboxaldehydes and related chalcones, crystal structures are often stabilized by a network of weak intermolecular interactions. researchgate.net Studies on similar compounds reveal that intermolecular C-H···O hydrogen bonds are a common feature, where the aldehyde oxygen acts as a hydrogen bond acceptor. researchgate.net Furthermore, C-H···π interactions, involving the thiophene ring, frequently contribute to the formation of extended two-dimensional or three-dimensional supramolecular architectures. researchgate.netznaturforsch.com The packing of these molecules can form infinite sheets or zigzag chains, which enhances the stability of the crystal lattice. researchgate.net

Table 1: Common Crystallographic Features in Thiophene Derivatives

Interaction TypeDescriptionPotential Role in this compound
C-H···O Hydrogen Bonds Interaction between a carbon-bound hydrogen and an oxygen atom.The aldehyde oxygen can act as an acceptor, linking molecules into chains or sheets. researchgate.net
π-π Stacking Attractive, noncovalent interaction between aromatic rings.The thiophene rings can stack, contributing significantly to crystal stability. znaturforsch.com
C-H···π Interactions A hydrogen atom interacting with the π-system of an aromatic ring.Can further stabilize the packing arrangement by linking adjacent molecular stacks. researchgate.net
van der Waals Forces Weak intermolecular forces.The alkyl chains of the butyl groups will interact via these forces, influencing the overall packing density.

High-Resolution Photoemission Spectroscopy for Surface Adsorption Phenomena

High-Resolution Photoemission Spectroscopy (HRPES) is a powerful surface-sensitive technique used to investigate the electronic structure and chemical bonding of molecules adsorbed on solid surfaces. By analyzing the kinetic energy of photoemitted electrons, HRPES provides detailed information about the elemental composition and chemical state of the adsorbate and the substrate.

While specific HRPES studies on this compound are not prevalent, extensive research on the parent molecule, 2-thiophenecarboxaldehyde (TPCA), on germanium surfaces provides critical insights into its adsorption behavior. mdpi.com The adsorption of TPCA on a reconstructed Ge(100)-2x1 surface at room temperature has been investigated using HRPES, revealing a coverage-dependent variation in the adsorption structure. mdpi.com

At low exposure levels (e.g., 15 Langmuirs), TPCA molecules predominantly form an S-dative bonded structure . mdpi.com In this configuration, the sulfur atom of the thiophene ring donates a lone pair of electrons to a germanium surface atom, forming a coordinate bond. mdpi.com

As the surface coverage increases (e.g., to 100 L), a [4+2] cycloaddition structure becomes the most prevalent and stable form. mdpi.com This reaction involves the four π-electrons of the thiophene ring's diene system and the two π-electrons of a Ge=Ge dimer on the surface. mdpi.com A third, less probable configuration, the [2+2]-C=O cycloaddition structure , involving the carbonyl group and a surface dimer, is also observed, with its prevalence increasing slowly at higher exposures. mdpi.com

These different bonding geometries can be distinguished by analyzing the core-level spectra of the constituent atoms (C 1s, S 2p, and O 1s). For example, the O 1s core-level spectrum at high TPCA exposure shows two distinct peaks (at 532.7 eV and 531.7 eV), which are indicative of the [4+2] cycloadduct structure. mdpi.com Density Functional Theory (DFT) calculations support these experimental findings, confirming that the [4+2] cycloaddition structure is the most energetically stable configuration on the Ge(100) surface. mdpi.com

The adsorption of thiophene and its derivatives is of significant interest in various applications, including catalysis and corrosion inhibition. researchgate.netaps.org The sulfur atom in the thiophene ring allows for strong chemical adsorption (chemisorption) onto metal surfaces like iron, forming a protective film that inhibits corrosion. researchgate.net Studies on various transition metal surfaces show that thiophene typically adsorbs with its ring parallel to the surface, maximizing the interaction between the π-system and the metal d-orbitals. aps.orgresearchgate.net The presence of the butyl group in this compound would likely influence the packing density and orientation of the adsorbed layer but not fundamentally change the primary adsorption mechanisms involving the thiophene ring and the aldehyde functional group.

Table 2: Adsorption Characteristics of 2-Thiophenecarboxaldehyde (TPCA) on Ge(100) Surface

Adsorption StructurePredominant Exposure LevelDescription of BondingHRPES Evidence
S-dative Low (e.g., 15 L)The sulfur atom of the thiophene ring forms a coordinate bond with a Ge surface atom. mdpi.comSpecific shifts in S 2p core-level spectra. mdpi.com
[4+2] Cycloaddition High (e.g., 100 L)The π-system of the thiophene ring reacts with a Ge=Ge surface dimer. mdpi.comTwo distinct peaks in the O 1s core-level spectrum. mdpi.com
[2+2]-C=O Cycloaddition High (Monotonically increasing)The carbonyl group reacts with a Ge=Ge surface dimer. mdpi.comChanges in C 1s and O 1s core-level spectra. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

DFT calculations are a powerful tool for predicting the ground state geometries and electronic structures of molecules. arxiv.org For derivatives of 2-thiophenecarboxaldehyde, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully used to optimize molecular structures and analyze their properties. researchgate.netresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stable conformations and intrinsic electronic characteristics. The optimized geometry reveals that the molecule is not perfectly planar, with the butyl group and the aldehyde group exhibiting some rotational freedom relative to the thiophene (B33073) ring. researchgate.netlongdom.org

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and its ability to participate in electronic transitions. researchgate.netresearchgate.net

Theoretical calculations show that the HOMO is primarily localized on the thiophene ring, indicating its electron-donating nature. Conversely, the LUMO is distributed over the carboxaldehyde group, highlighting its electron-accepting character. csic.es This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap is a key parameter in predicting the molecule's reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net Studies on related thiophene derivatives have shown that the HOMO-LUMO gap can be influenced by substituents on the thiophene ring. csic.essemanticscholar.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap

ParameterCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. libretexts.org The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). ethz.ch

For 4-Butyl-2-thiophenecarboxaldehyde, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the butyl group and the thiophene ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. researchgate.net

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT methods, researchers can correlate theoretical predictions with experimental observations, leading to a more accurate understanding of the molecule's vibrational modes. acs.orglongdom.org

For thiophene derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR spectra after appropriate scaling. nih.gov The calculated potential energy distribution (PED) analysis further aids in the precise assignment of each vibrational band to specific molecular motions, such as stretching, bending, and torsional modes of the thiophene ring, butyl group, and aldehyde functional group. nih.gov

DFT calculations can also be utilized to predict various thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. core.ac.uk These theoretical predictions are valuable for understanding the molecule's stability and behavior under different temperature and pressure conditions. While specific thermodynamic data for this compound was not found in the provided search results, DFT methods are a standard approach for obtaining such information. core.ac.uk

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.orgscirp.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govrsc.org

Theoretical Studies on Adsorption Mechanisms and Surface Interactions

Theoretical studies, often employing DFT, are instrumental in understanding the adsorption mechanisms of molecules on various surfaces. taylorfrancis.comresearchgate.net These studies can predict the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic interactions between the molecule and the surface. mdpi.comnih.gov

For instance, studies on the adsorption of 2-thiophenecarboxaldehyde on a Ge(100)-2x1 reconstructed surface have shown that the adsorption structure can vary with exposure levels. mdpi.com At low exposure, an S-dative bonded structure is favored, while at higher exposures, a [4+2] cycloadduct becomes more probable. mdpi.com These theoretical predictions, corroborated by experimental techniques like high-resolution photoemission spectroscopy, provide a detailed picture of the surface chemistry and interaction dynamics. mdpi.com Such studies are vital for applications in areas like sensors and catalysis, where the interaction of molecules with surfaces is of paramount importance. researchgate.net

Quantum Chemical Approaches for Conformer Stability and Rotational Dynamics

Quantum chemical calculations are indispensable tools for elucidating the conformational landscape and internal rotational dynamics of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the geometric structures, relative stabilities, and the energy barriers that separate different conformers.

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by analyzing theoretical investigations into its parent molecule, 2-thiophenecarboxaldehyde, and related alkyl-substituted carbonyl compounds.

Conformational Preferences of the Aldehyde Group

The primary conformational flexibility in the thiophenecarboxaldehyde moiety arises from the rotation around the single bond connecting the carbonyl group to the thiophene ring. This rotation gives rise to two principal planar conformers: syn (also referred to as O,S-cis) and anti (or O,S-trans), where the aldehyde oxygen is oriented towards or away from the ring's sulfur atom, respectively.

Theoretical studies on 2-thiophenecarboxaldehyde consistently show that the syn conformer is energetically more stable than the anti conformer. longdom.orgnih.govresearchgate.net This preference is supported by various experimental techniques, including microwave spectroscopy. researchgate.netnih.gov DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G**, have proven effective in predicting the relative stabilities and geometries that align well with experimental findings. nih.govresearchgate.net

For instance, a study employing the B3LYP/6-311++G** level of theory calculated an energy difference of 1.22 kcal/mol between the more stable cis (syn) and the trans (anti) conformers of 2-thiophenecarboxaldehyde. researchgate.net Another investigation using matrix-isolation infrared spectroscopy combined with DFT and Coupled Cluster (CCSD(T)) calculations found the syn rotamer to be more stable by 1.07 kcal/mol. longdom.org

Table 4.4.1: Calculated Relative Stability of 2-Thiophenecarboxaldehyde Conformers

Computational MethodBasis SetMore Stable ConformerEnergy Difference (kcal/mol)Reference
B3LYP6-311++G**syn (cis)1.22 researchgate.net
CCSD(T)aug-cc-pVTZsyn1.07 longdom.org
B3LYP6-31G(d)synQualitatively supported nih.gov

Rotational Dynamics and Energy Barriers

The transition between the syn and anti conformers involves overcoming a specific energy barrier, known as the rotational or torsional barrier. For thiophene-2-carbaldehyde, the activation energy for the conversion from the more stable syn form to the less stable anti conformer has been determined to be 10.1 kcal/mol. longdom.org Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle of the aldehyde group, revealing the transition state structure and the height of this barrier.

Influence of the 4-Butyl Substituent

The introduction of a butyl group at the 4-position of the thiophene ring adds significant conformational complexity. The butyl chain itself possesses multiple rotatable single bonds, leading to a variety of possible spatial arrangements (e.g., anti vs. gauche conformations). Consequently, this compound will have a much larger number of potential conformers than the parent molecule.

Each of the primary syn and anti orientations of the aldehyde group will be associated with several low-energy conformations of the butyl chain. The energetic ordering of these conformers would be determined by a combination of factors:

The intrinsic stability of the aldehyde group's orientation (syn vs. anti).

The torsional strain within the butyl chain.

Potential weak intramolecular interactions (e.g., van der Waals forces) between the butyl chain and the aldehyde group or the thiophene ring.

Computational studies on other n-alkyl ketones have shown that multiple conformers can coexist, often with one having a Cs symmetry (planar or straight-chain) and others having C1 symmetry (non-planar). researchgate.net A full conformational analysis of this compound would require systematically exploring the potential energy surface by rotating around the C(ring)-C(aldehyde) bond as well as the C-C bonds within the butyl chain. It is anticipated that the global minimum energy structure would correspond to the syn orientation of the aldehyde group combined with the most stable, extended conformation of the butyl chain to minimize steric hindrance.

Chemical Reactivity and Derivatization Strategies

Condensation Reactions with Amines: Schiff Base Formation

The condensation of 4-Butyl-2-thiophenecarboxaldehyde with primary amines provides a straightforward route to Schiff bases, a class of compounds characterized by the presence of an azomethine (-C=N-) group. This reaction is a cornerstone in the synthesis of ligands for coordination chemistry.

The reaction of this compound with monofunctional amines leads to the formation of monodentate Schiff base ligands. For instance, the condensation with substituted anilines yields N-aryl-1-(4-butylthiophen-2-yl)methanimines.

Furthermore, the use of diamines or other polyamines as condensation partners allows for the synthesis of polydentate Schiff base ligands. For example, reacting two equivalents of this compound with a diamine, such as ethylenediamine (B42938) or o-phenylenediamine, results in the formation of tetradentate ligands capable of coordinating to a central metal ion through two nitrogen atoms and potentially other donor atoms if present in the amine backbone. youtube.comnih.govlibretexts.org The synthesis typically involves refluxing the aldehyde and the amine in an alcoholic solvent, often with catalytic amounts of acid. core.ac.uk

Table 1: Examples of Amines for Schiff Base Formation

AmineResulting Ligand Type
AnilineMonodentate
EthylenediamineBidentate/Tetradentate (depending on stoichiometry)
o-PhenylenediamineTetradentate
DiethylenetriaminePentadentate

The structural diversity of Schiff bases derived from this compound is vast, owing to the wide variety of commercially available primary amines. mdpi.comnih.gov The electronic and steric properties of the resulting Schiff base can be readily tuned by selecting an appropriate amine precursor. For instance, using an aromatic amine with electron-donating or electron-withdrawing substituents can modulate the electronic properties of the resulting ligand. Similarly, the use of bulky amines can introduce significant steric hindrance around the coordination site.

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is an excellent electrophile, making it a suitable substrate for a variety of carbon-carbon bond-forming reactions. These reactions are pivotal in the synthesis of more complex organic molecules.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netnih.govbhu.ac.in For this compound, this reaction provides a route to α,β-unsaturated compounds. Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are common reaction partners. sciensage.inforesearchgate.netresearchgate.net The reaction is typically carried out in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govbhu.ac.in

The resulting products, such as (4-butylthiophen-2-yl)methylene-malononitrile, are valuable intermediates in organic synthesis. The general olefination of aldehydes to form alkenes can also be achieved through various other methods, including the Wittig reaction. nih.gov

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundProduct Type
MalononitrileDicyanovinyl Thiophene (B33073) Derivative
Ethyl CyanoacetateCyanoacrylic Ester Derivative
Diethyl MalonateMalonic Ester Derivative

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ijarsct.co.innih.govjetir.org this compound can react with various acetophenones or other ketones to yield a series of thiophene-containing chalcones. nih.govnih.govtaylorandfrancis.com

These reactions are typically catalyzed by strong bases like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. ijarsct.co.innih.gov The resulting chalcones are of interest due to their conjugated system and potential biological activities. nih.gov

Table 3: Examples of Ketones for Claisen-Schmidt Condensation

KetoneProduct Name
Acetophenone1-phenyl-3-(4-butylthiophen-2-yl)prop-2-en-1-one
4-Methoxyacetophenone1-(4-methoxyphenyl)-3-(4-butylthiophen-2-yl)prop-2-en-1-one
2-Acetylnaphthalene1-(naphthalen-2-yl)-3-(4-butylthiophen-2-yl)prop-2-en-1-one

The aldehyde group of this compound, or more commonly its derivatives where the carbonyl group is part of a conjugated system, can act as an electrophile in cycloaddition reactions. wikipedia.orgmychemblog.comyoutube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. researchgate.netijarsct.co.in While the aldehyde itself is not a typical dienophile, its derivatives, such as the α,β-unsaturated ketones (chalcones) formed from Claisen-Schmidt condensation, can participate as dienophiles.

In these reactions, the thiophene-containing chalcone would react with a conjugated diene. The electron-withdrawing nature of the carbonyl group in the chalcone activates the double bond for reaction with the diene. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable, making it a valuable synthetic tool. The use of cyclic dienes, such as cyclopentadiene, would lead to the formation of bicyclic products. youtube.commychemblog.commasterorganicchemistry.com

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.orgopenstax.org This reaction, known as nucleophilic addition, results in the transformation of the carbonyl carbon from a trigonal planar sp²-hybridized state to a tetrahedral sp³-hybridized state. masterorganicchemistry.comlibretexts.org

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which pushes the pi electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated, often by adding a weak acid in a workup step, to yield an alcohol. libretexts.orgopenstax.org

Key nucleophilic addition reactions for this compound include:

Reduction to Alcohols: The aldehyde can be readily reduced to form the corresponding primary alcohol, (4-butylthiophen-2-yl)methanol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.eduyoutube.com These reagents deliver a hydride ion (H⁻) as the nucleophile to the carbonyl carbon.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), allows for the formation of new carbon-carbon bonds. youtube.com Reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. For instance, reacting it with methylmagnesium bromide would produce 1-(4-butylthiophen-2-yl)ethanol. youtube.com

Wittig Reaction: This reaction converts the aldehyde into an alkene. It involves a phosphorus ylide (a Wittig reagent) which attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate (an oxaphosphetane) that subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide.

Formation of Imines and Enamines: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. msu.edu These reactions are typically acid-catalyzed and involve the elimination of a water molecule. msu.edu

Below is a table summarizing representative nucleophilic addition reactions.

Reaction Type Nucleophile/Reagent Product Typical Conditions
ReductionSodium Borohydride (NaBH₄)(4-Butylthiophen-2-yl)methanolMethanol or Ethanol (B145695), Room Temp.
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)1-(4-Butylthiophen-2-yl)ethanolDiethyl Ether or THF, followed by H₃O⁺
Wittig ReactionMethyltriphenylphosphonium Bromide / BuLi4-Butyl-2-vinylthiopheneTHF, Anhydrous
Imine FormationAniline (C₆H₅NH₂)N-((4-butylthiophen-2-yl)methylene)anilineToluene, Dean-Stark trap, Acid catalyst

Reactions Involving the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo various substitution and coupling reactions. The reactivity and regioselectivity of these reactions are influenced by the two substituents: the electron-donating 4-butyl group and the electron-withdrawing 2-carboxaldehyde group.

Electrophilic aromatic substitution is a key method for functionalizing the thiophene ring. The positions available for substitution are C3 and C5. The directing effects of the existing substituents determine the outcome. The butyl group at C4 is an activating group that directs electrophiles to the ortho position (C3 and C5). The aldehyde at C2 is a deactivating group that directs to the meta positions (C4, though this is already substituted, and to a lesser extent, C5). The combined effect generally favors substitution at the C5 position, which is ortho to the activating butyl group and meta to the deactivating aldehyde group.

Halogenation: Bromination or chlorination can introduce a halogen atom onto the thiophene ring, typically at the C5 position. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used. For example, bromination of this compound would be expected to yield 5-bromo-4-butyl-2-thiophenecarboxaldehyde. Halogenated thiophenes are crucial intermediates for subsequent cross-coupling reactions. nih.gov

Nitration: Introducing a nitro group onto the thiophene ring can be achieved using nitrating agents like nitric acid in sulfuric acid or acetic anhydride. rsc.orgrsc.org Due to the sensitivity of the aldehyde group to strong oxidizing conditions, milder conditions are often preferred. The nitro group is expected to add preferentially at the C5 position. Nitration of a related compound, 3-t-butylbenzo[b]thiophen-2-carboxylic acid, shows that various isomers can be formed, highlighting the complexity of predicting regioselectivity. rsc.org

The table below outlines typical functionalization reactions.

Reaction Type Reagent(s) Major Product
BrominationN-Bromosuccinimide (NBS)5-Bromo-4-butyl-2-thiophenecarboxaldehyde
NitrationHNO₃ / H₂SO₄4-Butyl-5-nitro-2-thiophenecarboxaldehyde

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to synthesize oligo- and polythiophenes from halogenated thiophene monomers. organic-chemistry.orgwikipedia.org These materials are of significant interest for applications in organic electronics. beilstein-journals.org To utilize this compound in these reactions, it must first be halogenated, typically at the C5 position, to create a suitable electrophilic partner.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org For example, 5-bromo-4-butyl-2-thiophenecarboxaldehyde could be coupled with phenylboronic acid to yield 4-butyl-5-phenyl-2-thiophenecarboxaldehyde. Conditions have been developed for the regioselective one-pot double Suzuki coupling of di-halogenated thiophenes, demonstrating the versatility of this method for building complex thiophene-based structures. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. youtube.com A 5-stannyl derivative of this compound could be coupled with an aryl or vinyl halide, or conversely, a 5-halo derivative could be coupled with an organostannane to build larger conjugated systems. wikipedia.org

Grignard Coupling and Polymerization: Grignard reagents can also be used in cross-coupling reactions, such as the Kumada coupling. A particularly important application is the Grignard Metathesis (GRIM) polymerization for synthesizing regioregular poly(3-alkylthiophenes). This method involves treating a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a thiophene-Grignard species, which is then polymerized using a nickel catalyst. While not a direct reaction of this compound, this highlights a key strategy for polymer synthesis for which derivatives of this compound could be relevant.

The table below provides examples of coupling reactions starting from a halogenated derivative.

Reaction Type Thiophene Substrate Coupling Partner Catalyst/Conditions Product Example
Suzuki Coupling5-Bromo-4-butyl-2-thiophenecarboxaldehydePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Butyl-5-phenyl-2-thiophenecarboxaldehyde
Stille Coupling5-Bromo-4-butyl-2-thiophenecarboxaldehydeTributyl(vinyl)stannanePd(PPh₃)₄4-Butyl-5-vinyl-2-thiophenecarboxaldehyde

Coordination Chemistry and Metal Complex Formation

Design and Synthesis of Ligands Incorporating the 4-Butyl-2-thiophenecarboxaldehyde Scaffold

The design of ligands based on this compound leverages the reactive aldehyde group and the coordinating potential of the thiophene (B33073) ring.

Thiophene-2-carboxaldehyde and its derivatives can act as monodentate ligands, coordinating to a metal center. In such cases, coordination typically occurs through the azomethine nitrogen atom. tandfonline.comtandfonline.com This mode of interaction is observed in the synthesis of certain metal(II) complexes where the ligand binds without undergoing condensation. tandfonline.com However, this direct coordination is less common compared to its use in forming more stable chelating structures like Schiff bases.

The most prevalent strategy for ligand design involves the synthesis of Schiff bases. nih.gov This is achieved through the condensation reaction of the aldehyde group of this compound with a primary amine (R-NH₂). semanticscholar.orgscirp.orgresearchgate.net This reaction creates an imine or azomethine group (-C=N-), which is a key coordinating site. ajgreenchem.comnih.gov

The versatility of this synthesis allows for the creation of a wide range of chelating ligands by varying the amine component. nih.govresearchgate.net Depending on the structure of the amine, the resulting Schiff base can be bidentate, tridentate, or even polydentate. nih.govnih.govresearchgate.net For instance:

Bidentate Ligands (N,S): Reaction with simple amines can yield ligands that coordinate through the imine nitrogen and the thiophene sulfur.

Tridentate Ligands (N,N,O or N,N,S): Using amino compounds containing additional donor atoms, such as amino acids or 2-aminophenol, results in tridentate ligands. ajgreenchem.comresearchgate.net These ligands can bind to a metal ion via the imine nitrogen, the thiophene sulfur, and another donor atom (e.g., a hydroxyl oxygen or a carboxylate group). ajgreenchem.comnih.gov

The synthesis is typically straightforward, often involving refluxing the aldehyde and the amine in an alcoholic solvent. oncologyradiotherapy.com The resulting Schiff base ligands are often crystalline solids and can be readily isolated and characterized. researchgate.net

Complexation with Transition Metal Ions

Schiff base ligands derived from thiophenecarboxaldehyde are excellent chelators for a wide variety of transition metal ions. The formation of stable five or six-membered chelate rings is a significant driving force for the complexation. ajgreenchem.com Research has documented the successful synthesis of complexes with numerous metal ions, including:

Divalent Cations: Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Pd(II). tandfonline.comajgreenchem.comnih.govnih.govresearchgate.netnih.govresearchgate.neteurjchem.comjetir.orgcyberleninka.ru

Trivalent Cations: Fe(III) and Cr(III). researchgate.net

Other Metal Ions: Pt(II) and Oxovanadium(IV) (VO(II)). nih.gov

The complexation reaction is generally carried out by mixing the Schiff base ligand with a suitable metal salt (e.g., chloride, nitrate, or acetate) in a solvent like ethanol (B145695) or methanol. oncologyradiotherapy.comjetir.orgnih.gov The resulting metal complexes often precipitate from the solution and can be purified by recrystallization. researchgate.net The stoichiometry of the complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. researchgate.netnih.gov

Structural Elucidation of Metal Complexes

The geometries and coordination modes of these metal complexes are determined using various analytical techniques, most definitively by single-crystal X-ray diffraction. nih.govnih.govfayoum.edu.eg Other methods include elemental analysis, molar conductivity, and magnetic susceptibility measurements. researchgate.netresearchgate.netsbmu.ac.ir

Coordination Geometries: The geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, and the denticity of the Schiff base ligand. Common geometries observed include:

Octahedral: Frequently found for Co(II), Ni(II), and Cu(II) complexes, often with a 1:2 metal-to-ligand ratio or with solvent molecules (like water) occupying the remaining coordination sites. ajgreenchem.comresearchgate.netnih.gov

Tetrahedral: Common for Zn(II), Cd(II), and some Co(II) complexes. nih.govnih.govresearchgate.net

Square Planar: Often observed for Ni(II), Cu(II), and Pd(II) complexes. ajgreenchem.comnih.govfayoum.edu.eg

Coordination Modes: The Schiff base ligands coordinate to the metal ion through their donor atoms. IR and NMR spectroscopy are crucial for identifying these interactions. A key indicator is the shift in the vibrational frequency of the azomethine group (ν(C=N)) upon complexation. wisdomlib.org The coordination typically involves:

The nitrogen atom of the imine group. tandfonline.comnih.gov

The sulfur atom of the thiophene ring. nih.gov

Other donor atoms from the amine part of the ligand, such as a phenolic oxygen, which usually coordinates after deprotonation. ajgreenchem.com

Table 1: Common Geometries and Coordination in Thiophene-Based Schiff Base Complexes
Metal IonCommon GeometryCoordination NumberTypical Donor AtomsReference
Cu(II)Square Planar / Octahedral4 or 6N, S, O ajgreenchem.comresearchgate.net
Co(II)Octahedral / Tetrahedral4 or 6N, S, O nih.govresearchgate.net
Ni(II)Square Planar / Octahedral4 or 6N, S, O ajgreenchem.comnih.govresearchgate.net
Zn(II)Tetrahedral4N, S nih.govnih.govresearchgate.net
Pd(II)Square Planar4N, S nih.govfayoum.edu.eg
Cd(II)Tetrahedral4N, S nih.govresearchgate.net

Electronic and Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are indispensable for characterizing the metal complexes and understanding their electronic structures.

Infrared (IR) Spectroscopy: IR spectra provide strong evidence of coordination. A downward shift of the azomethine ν(C=N) stretching frequency (typically 10-20 cm⁻¹) in the complex compared to the free ligand indicates the coordination of the imine nitrogen to the metal ion. nih.gov The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) vibrations, further confirming complexation. researchgate.net

Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of the complexes provide information about their geometry and electronic transitions. The spectra typically show two types of bands:

Intra-ligand Transitions: Bands at higher energies (shorter wavelengths) are usually due to π→π* and n→π* transitions within the Schiff base ligand. researchgate.netresearchgate.net

Charge Transfer and d-d Transitions: Bands at lower energies (longer wavelengths) are more informative about the complex itself. These can be ligand-to-metal charge transfer (LMCT) bands or, for complexes with d-orbital electrons (like Cu(II) and Co(II)), the weaker d-d transition bands. The position and number of these d-d bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), Cd(II), and Pd(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The downfield shift of the azomethine proton signal in the complex's spectrum compared to the free ligand is another clear indication of coordination. tandfonline.comacs.org

Table 2: Representative Spectroscopic Data for Thiophene-Carboxaldehyde Schiff Base Complexes
TechniqueFeatureObservation in Free LigandObservation in Metal ComplexInferenceReference
IRν(C=N) stretch~1620-1675 cm⁻¹Shifts to lower frequency (e.g., ~1600-1635 cm⁻¹)Coordination of azomethine nitrogen nih.govresearchgate.net
IRNew bandsAbsentAppear in far-IR region (~400-500 cm⁻¹)Formation of M-N and M-S bonds researchgate.net
UV-Visd-d transitionsAbsentPresent in the visible region for d-block metalsIndicates coordination geometry researchgate.netresearchgate.net
¹H NMR-CH=N proton~8.7 ppmShifts downfield (>8.8 ppm)Coordination of azomethine nitrogen tandfonline.comacs.org

Theoretical Modeling of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become crucial for complementing experimental data. tandfonline.comresearchgate.net These studies provide deep insights into the electronic structure and bonding of the metal complexes. researchgate.netnih.gov

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of a complex. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.net

Electronic Properties: Theoretical models can calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the electronic and spectroscopic properties of the complex. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand the nature of the metal-ligand bonds by quantifying the charge transfer and orbital interactions between the metal center and the donor atoms of the Schiff base ligand. tandfonline.com

These theoretical studies help in rationalizing the observed properties and can guide the design of new complexes with desired characteristics. researchgate.net

Applications in Advanced Materials Science and Organic Electronics

Precursor for Conducting Polymers and Oligomers

The aldehyde functional group on the thiophene (B33073) ring provides a reactive site for polymerization and for incorporation into larger conjugated systems, while the butyl group typically enhances the solubility of the resulting polymers in common organic solvents. cmu.edu This improved solubility is crucial for the solution-based processing of materials into thin films for electronic devices. cmu.edu

While specific studies on the homopolymer of 4-butyl-2-thiophenecarboxaldehyde are not extensively detailed in the literature, the synthesis and characterization of related poly(thiophenecarboxaldehyde)s provide a strong framework for understanding its behavior. For instance, poly(2-thiophenecarboxaldehyde) (PTHCA), the non-butylated analog, has been successfully synthesized via chemical oxidative polymerization using ferric chloride (FeCl₃) as an oxidant. dergipark.org.trresearchgate.net This method yields nanostructured polymers with desirable properties. dergipark.org.trresearchgate.net

Characterization of these polymers employs a suite of analytical techniques. Scanning Electron Microscopy (SEM) of PTHCA revealed a homogeneous and smooth structure composed of uniform nanoparticles with sizes not exceeding 35 nm. dergipark.org.trresearchgate.net Thermogravimetric analysis (TGA) demonstrated the high thermal stability of PTHCA, which is stable up to 512 °C. dergipark.org.trresearchgate.net Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to confirm the polymer structure, identifying characteristic vibrational modes of the thiophene ring and the carboxaldehyde group. dergipark.org.trresearchgate.net For example, Raman spectra show peaks corresponding to the C=C ring stretching and C-H bending modes of the polythiophene backbone. researchgate.net

Another common method for synthesizing substituted polythiophenes is through Grignard metathesis (GRIM) polymerization, which allows for the creation of regioregular polymers with controlled structures. mdpi.com

Table 1: Characterization Data for Poly(2-thiophenecarboxaldehyde) (PTHCA)

Characterization Technique Observation Reference
Scanning Electron Microscopy (SEM) Homogeneous, smooth structure; nanoparticles < 35 nm dergipark.org.trresearchgate.net
Thermogravimetric Analysis (TGA) Thermally stable up to 512 °C dergipark.org.trresearchgate.net
Raman Spectroscopy Peaks at 1584 cm⁻¹ and 1462 cm⁻¹ (C=C ring stretching) researchgate.net

This compound is a valuable monomer for incorporation into more complex thiophene-based conjugated systems. rsc.org These systems are the active components in a range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgtaylorfrancis.com The aldehyde group serves as a versatile chemical handle for extending the conjugation length through various C-C bond-forming reactions, such as Wittig condensations, Suzuki couplings, and Stille couplings. mdpi.comresearchgate.netresearchgate.net

For example, 5-bromo-2-thiophenecarboxaldehyde, a closely related compound, is used in Suzuki cross-coupling reactions to synthesize larger molecules with applications as organic semiconductors. researchgate.net The aldehyde group can also be used to prepare thiophene-based trimers, which are investigated for their optoelectronic properties. mdpi.com The synthesis of polymers containing thiophene and vinylene linkages (poly(thiophene vinylene)) often utilizes aldehyde-functionalized thiophenes as starting materials. researchgate.net The resulting conjugated polymers and oligomers exhibit tunable electronic properties, making them suitable for various electronic applications. taylorfrancis.com

Role in Supramolecular Assembly and Crystal Engineering

The molecular structure of this compound is well-suited for directing supramolecular assembly and crystal engineering. Supramolecular organization relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to build highly ordered architectures from molecular components. core.ac.uk The aldehyde group can act as a hydrogen bond acceptor, influencing the packing of molecules in the solid state.

Research on thiophene-based oligomers has shown that functional groups play a critical role in their self-assembly into well-defined nanostructures like fibers and nanoparticles. core.ac.uk In the context of crystal engineering, substituents on the thiophene ring can control the electronic character and solid-state packing of molecules, which in turn dictates the material's bulk properties. polimi.it While direct crystallographic studies on this compound are limited, the principles derived from related thiophene systems are applicable. For instance, in some thiophene-based quinoidal systems, intermolecular contacts and molecular packing are stabilized by interactions involving substituent groups, which can be crucial for achieving desired electronic properties. polimi.it The interplay between the hydrogen-bonding capability of the aldehyde and the steric hindrance of the butyl chain would be a key factor in the supramolecular organization of this compound and its derivatives.

Building Block for Photoactive and Optoelectronic Materials

Thiophene derivatives are fundamental building blocks for materials that interact with light, finding use in applications ranging from solar cells to optical sensors. researchgate.netsmolecule.com this compound serves as a precursor for a variety of these photoactive and optoelectronic materials. The conjugated π-system of the thiophene ring is responsible for its electronic and optical properties, which can be finely tuned by chemical modification. csic.es

Integration into Self-Assembled Monolayers and Surface Functionalization

The chemical reactivity of the aldehyde group and the affinity of the thiophene ring for certain surfaces make this compound suitable for surface modification applications. smolecule.comrsc.org

In a different application of surface functionalization, thiophene-2-carboxaldehyde has been used to modify the surface of mesoporous silica (B1680970). smolecule.comrsc.org In one approach, the surface of amine-functionalized silica is reacted with the aldehyde group, grafting the thiophene moiety onto the silica material. rsc.org This functionalization creates a new sorbent material capable of selectively binding and preconcentrating metal ions, such as palladium, from solutions. smolecule.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-bromo-2-thiophenecarboxaldehyde
Ferric chloride
Poly(2-thiophenecarboxaldehyde)
Poly(3-butylthiophene)
Poly(thiophene vinylene)
Thiophene-curcuminoid molecules

Catalytic Applications and Methodology Development

Ligand Design for Organometallic Catalysis

The derivatization of 4-Butyl-2-thiophenecarboxaldehyde into sophisticated ligands for organometallic catalysis is a key area of its application. The thiophene (B33073) moiety, with its sulfur atom, and the aldehyde functional group provide versatile coordination sites for metal centers. The butyl group, in turn, can influence the solubility, steric hindrance, and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic activity and selectivity.

Schiff base ligands, readily synthesized through the condensation of this compound with various primary amines, are a prominent class of ligands derived from this aldehyde. These ligands can coordinate with a variety of transition metals, including palladium, copper, and zinc, to form stable complexes. For instance, thiophene-derived Schiff base ligands have been utilized in the formation of metal complexes with applications in materials science and as catalysts. researchgate.netambeed.com The presence of the butyl group can enhance the solubility of these ligands and their metal complexes in organic solvents, a crucial factor for homogeneous catalysis.

Furthermore, thiosemicarbazone ligands derived from thiophenecarboxaldehydes have been shown to form complexes with metals like copper(II), palladium(II), and zinc(II). pusan.ac.kr These complexes exhibit interesting structural and electronic properties with potential applications in catalysis. The substitution pattern on the thiophene ring, such as the presence of a butyl group, can modulate the biological and catalytic activities of these complexes.

Role as a Substrate in Catalytic Transformations

This compound serves as a valuable substrate in a range of catalytic reactions, leading to the synthesis of complex molecular architectures, particularly heterocyclic compounds. Its aldehyde functionality is a key reactive site for carbon-carbon and carbon-heteroatom bond formation.

Multi-Component Reactions (MCRs) for Heterocyclic Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, adhering to the principles of atom economy and green chemistry. tcichemicals.com Aldehydes are frequent participants in MCRs, and this compound is no exception.

For example, aldehydes are key components in the synthesis of various heterocyclic systems like dihydropyrimidinones (Biginelli reaction), 1,4-dihydropyridines (Hantzsch synthesis), and benzimidazoles. tcichemicals.comrsc.org In a visible-light-mediated three-component reaction for the synthesis of oxime esters, 2-thiophenecarboxaldehyde has been successfully employed, yielding the desired product in good yield. researchgate.net The methodology is tolerant to various functional groups, suggesting that this compound would also be a suitable substrate.

The synthesis of 3,4-dihydro-2H-pyrroles can be achieved through a multi-component approach involving a ketone, an aldehyde, and a nitroalkane, followed by a nickel-catalyzed hydrogenative cyclization. nih.gov The broad scope of this reaction suggests its applicability to this compound for the generation of novel pyrrole (B145914) derivatives.

Catalyzed Condensation Reactions

Catalyzed condensation reactions are fundamental transformations in organic synthesis, and this compound readily participates in such reactions. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a base. The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the aldehyde group, facilitating this reaction. smolecule.com

The condensation of 2-thiophenecarboxaldehyde with 2-aminothiophenols, catalyzed by sodium hydrosulfite, has been used to synthesize 2-substituted benzothiazoles. mdpi.com This reaction proceeds under reflux conditions and demonstrates the utility of thiophenecarboxaldehydes in constructing fused heterocyclic systems.

Furthermore, the synthesis of chalcones, important intermediates in the biosynthesis of flavonoids and isoflavonoids, can be achieved through the Claisen-Schmidt condensation of an aldehyde with a ketone. Thiophene-based chalcones have been synthesized and shown to possess various biological activities. The use of this compound in such condensations would lead to novel chalcone (B49325) derivatives with potentially enhanced properties due to the lipophilic butyl group.

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and reactions of this compound. beilstein-journals.org

In the synthesis of 2-thiophenecarboxaldehyde, efforts have been made to develop more environmentally benign methods. For instance, a one-step synthesis using thiophene, solid phosgene (B1210022) (triphosgene), and N,N-dimethylformamide in chlorobenzene (B131634) has been reported as a low-cost and low-pollution alternative to traditional methods like the Vilsmeier-Haack reaction, which can generate significant waste. google.com Another approach involves the use of furfural, a biomass-derived chemical, as a hydrogen acceptor in the iron-catalyzed oxidation of thiophen-2-ylmethanol to 2-thiophenecarboxaldehyde, presenting a more sustainable catalytic system. core.ac.uk

The use of mechanochemistry, such as ball-milling, offers a solvent-free or solvent-minimized approach to organic synthesis, aligning with green chemistry principles. beilstein-journals.org While specific examples for this compound are not extensively documented, the successful application of mechanochemical methods to a wide range of organic reactions, including condensations and multi-component reactions involving aldehydes, suggests its potential in this context.

In catalytic reactions involving this compound, the use of reusable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation are key green chemistry strategies. For example, the synthesis of acetals from glycerol (B35011) (a biorenewable resource) and various aldehydes, including 2-thiophenecarboxaldehyde, has been achieved under solvent-free conditions, highlighting a sustainable application for this class of compounds. researchgate.net

The development of catalytic systems that operate under mild conditions and with high atom economy will continue to be a major focus in the application of this compound, driving the field towards more sustainable chemical manufacturing.

Research Perspectives and Future Directions

Exploration of Novel Synthetic Routes and Sustainable Methods

The development of new and sustainable methods for synthesizing 4-Butyl-2-thiophenecarboxaldehyde and its derivatives is a key area of future research. Current methods often involve multiple steps and the use of expensive or hazardous reagents. google.com Researchers are actively exploring more direct and environmentally friendly synthetic strategies.

One promising approach involves the use of solid phosgene (B1210022) and N,N-dimethylformamide with thiophene (B33073) in a chlorobenzene (B131634) solvent, which offers a potentially lower-cost and simpler operation with reduced pollution. google.com Other modern synthetic methodologies being investigated include the Peterson olefination, which can convert carbonyl functionalities into alkenes, and [2+2] cycloaddition reactions involving silenes. diva-portal.org These innovative routes aim to improve yield, reduce waste, and utilize more sustainable starting materials and catalysts.

The principles of green chemistry are increasingly being applied to the synthesis of related thiophene compounds. This includes the use of solvent-free reaction conditions, recyclable catalysts, and microwave-assisted synthesis to reduce energy consumption and environmental impact. researchgate.netdntb.gov.ua For instance, the synthesis of acetals from glycerol (B35011) and various aldehydes, including 2-thiophenecarboxaldehyde, under solvent-free conditions highlights a move towards more sustainable processes. researchgate.net

Development of Advanced Functional Materials

This compound serves as a versatile building block for the creation of advanced functional materials with tailored properties. Its thiophene core is a key component in the development of organic semiconductors, polymers, and electrochromic materials. nih.govresearchgate.net

Future research will likely focus on incorporating this compound into novel polymeric structures and organic electronic devices. For example, derivatives of this compound could be used to synthesize piceno[4,3-b:9,10-b′]dithiophene (PiDT) derivatives, which have shown excellent hole mobility in organic field-effect transistors (OFETs). nih.govacs.org The butyl group can enhance solubility and processability, making it easier to fabricate thin films for electronic applications.

Furthermore, the reactivity of the aldehyde group allows for the synthesis of Schiff bases and other derivatives that can be used to create materials with interesting optical and electronic properties. tandfonline.comresearchgate.net Research into viologens, which are N,N'-diquaternized bipyridyl salts, has shown their potential in electrochromic devices and organic batteries, and thiophene-containing derivatives could offer enhanced performance. researchgate.net

Expansion of Catalytic Applications

The unique electronic properties of the thiophene ring and the reactivity of the aldehyde group in this compound make it a candidate for use in various catalytic systems, both as a ligand and as a substrate.

As a ligand, it can be modified to coordinate with metal centers, creating catalysts for a range of organic transformations. For example, Schiff base complexes of copper(II) derived from thiophene-2-carboxaldehyde have been synthesized and studied for their catalytic and biological activities. researchgate.netsigmaaldrich.cn Future work could explore the use of this compound-derived ligands in asymmetric catalysis, aiming to control the stereochemistry of reaction products. nih.gov

As a substrate, it is used in various catalytic reactions to produce more complex molecules. For instance, it can undergo condensation reactions to form chalcones and pyrazoles with potential biological activities. sigmaaldrich.cn Research into nickel-catalyzed coupling reactions between bis(2-oxazolines) and aldehydes, including 2-thiophenecarboxaldehyde, has opened new avenues for the synthesis of bis(ester-imine) derivatives. mdpi.com The development of efficient, one-pot, multi-component reactions involving this aldehyde is an active area of investigation. rsc.org

Deeper Understanding of Structure-Property Relationships through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the structure-property relationships of this compound and its derivatives. researchgate.netresearchgate.net These theoretical studies provide valuable insights into molecular geometry, electronic structure, and reactivity, which can guide the design of new molecules with desired properties.

Future computational work will likely focus on:

Predicting Reactivity: Calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Simulating Spectroscopic Data: Accurately predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. researchgate.net

Investigating Reaction Mechanisms: Elucidating the step-by-step pathways of reactions involving this compound to optimize reaction conditions and improve yields. mdpi.com

Modeling Material Properties: Simulating the packing and electronic properties of materials derived from this compound to predict their performance in devices like OFETs. nih.gov

These computational approaches, when combined with experimental data, will accelerate the discovery and development of new applications for this compound.

Interdisciplinary Research with Related Fields

The versatile nature of this compound lends itself to interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and flavor science.

Materials Science: Collaboration with materials scientists is essential for the development and testing of new organic electronic devices based on this compound derivatives. nih.govchem960.com This includes the fabrication and characterization of transistors, sensors, and solar cells.

Medicinal Chemistry: The thiophene scaffold is present in many biologically active compounds. acs.org Interdisciplinary research with biologists and pharmacologists could lead to the discovery of new therapeutic agents derived from this compound. For example, Schiff bases and their metal complexes have shown potential antimicrobial and anticancer activities. tandfonline.comresearchgate.net

Flavor and Fragrance Industry: Alkyl thiophenecarbaldehydes have been identified as imparting citrus-like aromas. nih.gov Collaborative research with flavor chemists could lead to the development of new, stable flavor and fragrance ingredients based on the this compound backbone. nih.gov

By fostering these interdisciplinary collaborations, the full potential of this compound can be realized, leading to innovations in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Butyl-2-thiophenecarboxaldehyde, and how can reproducibility be ensured?

  • Methodological Answer : A typical synthesis involves alkylation of 2-thiophenecarboxaldehyde with butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key steps include monitoring reaction progress via TLC and isolating the product via column chromatography. To ensure reproducibility, document exact molar ratios, reaction temperatures, and purification solvents. Full characterization (¹H/¹³C NMR in CDCl₃, IR for aldehyde C=O stretch ~1700 cm⁻¹, and GC-MS for purity) must align with literature data . For non-new compounds, cite prior characterization (e.g., CAS registry data) and confirm spectral matches .

Q. How should researchers characterize this compound to validate its structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Assign peaks for the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and aldehyde proton (δ ~9.8 ppm).
  • IR : Confirm the aldehyde group (sharp peak ~1700 cm⁻¹) and thiophene ring vibrations (C-S stretch ~700 cm⁻¹).
  • Mass Spectrometry : Compare molecular ion ([M+H]⁺) with theoretical mass (C₉H₁₂OS: 168.07 g/mol).
    Discrepancies in data should prompt re-evaluation of synthetic conditions or impurities .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for higher yield, and what factors contribute to variability?

  • Methodological Answer : Optimize via DoE (Design of Experiments):

  • Catalyst Screening : Test Pd-based catalysts for cross-coupling or phase-transfer catalysts for alkylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but increase side reactions.
  • Temperature Control : Higher temperatures accelerate kinetics but may degrade the aldehyde group.
    Track yield variations using HPLC and correlate with reaction parameters. Contradictory results between batches may arise from trace moisture or oxygen sensitivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-phenyl-2-thiophenecarboxaldehyde ).
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra and identify deviations caused by conformational isomers or solvent effects .
  • Impurity Profiling : Employ LC-MS to detect byproducts (e.g., oxidized aldehyde to carboxylic acid).
    Document unresolved anomalies as limitations in publications .

Q. What are the emerging applications of this compound in materials science or drug discovery?

  • Methodological Answer :

  • Materials Science : As a precursor for conducting polymers (e.g., copolymerization with pyrrole for flexible electronics). Characterize conductivity via four-probe measurements.
  • Drug Discovery : Derivatize into thiophene-2-carboxamide analogs (e.g., via Schiff base formation) and screen for bioactivity using in vitro assays (e.g., kinase inhibition). Molecular docking (AutoDock Vina ) can prioritize synthetic targets .

Q. How does the compound’s stability under varying storage conditions (light, temperature) impact experimental outcomes?

  • Methodological Answer : Conduct stability studies:

  • Thermal Stability : Store aliquots at -20°C, 4°C, and RT; monitor degradation via HPLC over 30 days.
  • Light Sensitivity : Compare NMR spectra of light-exposed vs. amber-vial-stored samples.
    Degradation products (e.g., dimerization via aldol condensation) can skew biological or catalytic results. Use argon-purged vials for long-term storage .

Methodological Notes

  • Data Reporting : Follow Cochrane guidelines for systematic reviews to mitigate bias when compiling synthetic or analytical data .
  • Ethical Compliance : For biological studies, adhere to human/animal subject protocols (e.g., IRB approvals) as per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.